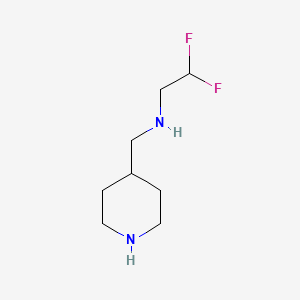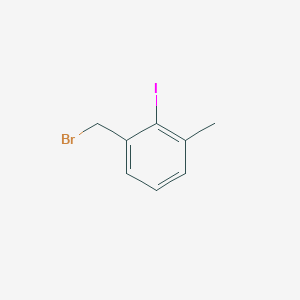
(3S,23S,27S)-1-(4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)phenyl)-1,6,20,25-tetraoxo-10,13,16-trioxa-2,7,19,24,26-pentaazanonacosane-3,23,27,29-tetracarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3S,23S,27S)-1-(4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)phenyl)-1,6,20,25-tetraoxo-10,13,16-trioxa-2,7,19,24,26-pentaazanonacosane-3,23,27,29-tetracarboxylic acid is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and a lengthy carbon chain. It is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,23S,27S)-1-(4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)phenyl)-1,6,20,25-tetraoxo-10,13,16-trioxa-2,7,19,24,26-pentaazanonacosane-3,23,27,29-tetracarboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as amination, esterification, and oxidation. Specific reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound, minimizing the risk of impurities and maximizing yield. Advanced purification techniques, such as chromatography and crystallization, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
The compound (3S,23S,27S)-1-(4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)phenyl)-1,6,20,25-tetraoxo-10,13,16-trioxa-2,7,19,24,26-pentaazanonacosane-3,23,27,29-tetracarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
The compound (3S,23S,27S)-1-(4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)phenyl)-1,6,20,25-tetraoxo-10,13,16-trioxa-2,7,19,24,26-pentaazanonacosane-3,23,27,29-tetracarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3S,23S,27S)-1-(4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)phenyl)-1,6,20,25-tetraoxo-10,13,16-trioxa-2,7,19,24,26-pentaazanonacosane-3,23,27,29-tetracarboxylic acid involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins involved in critical cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and signaling pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
Properties
Molecular Formula |
C39H54N12O15 |
|---|---|
Molecular Weight |
930.9 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-4-[2-[2-[2-[2-[[(4S)-4-carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]butanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C39H54N12O15/c1-51(21-23-20-44-33-31(45-23)32(40)49-38(41)50-33)24-4-2-22(3-5-24)34(56)46-25(35(57)58)6-9-28(52)42-12-14-64-16-18-66-19-17-65-15-13-43-29(53)10-7-26(36(59)60)47-39(63)48-27(37(61)62)8-11-30(54)55/h2-5,20,25-27H,6-19,21H2,1H3,(H,42,52)(H,43,53)(H,46,56)(H,54,55)(H,57,58)(H,59,60)(H,61,62)(H2,47,48,63)(H4,40,41,44,49,50)/t25-,26-,27-/m0/s1 |
InChI Key |
ZCEBIMAWGAIZSB-QKDODKLFSA-N |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)NCCOCCOCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',4'-Difluoro-[1,1'-biphenyl]-3,5-diamine](/img/structure/B13353182.png)
![N-((6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B13353184.png)










![N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B13353270.png)
![3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13353272.png)
